5-Thiazolecarboxylic acid, 2-[2-(4-fluorophenyl)-2,5-dihydro-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-1H-pyrrol-1-yl]-4-methyl-, 2-propen-1-yl ester
Description
This compound is a structurally complex thiazolecarboxylic acid derivative characterized by a propenyl ester group at the 5-position of the thiazole ring. Its core structure includes a 2,5-dihydro-1H-pyrrol-1-yl moiety substituted with a 4-fluorophenyl group, a hydroxy-oxo system, and a 2-thienylcarbonyl group.
Properties
IUPAC Name |
prop-2-enyl 2-[2-(4-fluorophenyl)-4-hydroxy-5-oxo-3-(thiophene-2-carbonyl)-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FN2O5S2/c1-3-10-31-22(30)20-12(2)25-23(33-20)26-17(13-6-8-14(24)9-7-13)16(19(28)21(26)29)18(27)15-5-4-11-32-15/h3-9,11,17,28H,1,10H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCKEPPINNOBCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)F)C(=O)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FN2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401102247 | |
| Record name | 2-Propen-1-yl 2-[2-(4-fluorophenyl)-2,5-dihydro-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-1H-pyrrol-1-yl]-4-methyl-5-thiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401102247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433325-88-3 | |
| Record name | 2-Propen-1-yl 2-[2-(4-fluorophenyl)-2,5-dihydro-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-1H-pyrrol-1-yl]-4-methyl-5-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=433325-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propen-1-yl 2-[2-(4-fluorophenyl)-2,5-dihydro-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-1H-pyrrol-1-yl]-4-methyl-5-thiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401102247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-Thiazolecarboxylic acid derivatives, particularly the compound 5-Thiazolecarboxylic acid, 2-[2-(4-fluorophenyl)-2,5-dihydro-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-1H-pyrrol-1-yl]-4-methyl-, 2-propen-1-yl ester , have garnered attention in recent years due to their diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on available research findings.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a thiazole ring, a pyrrole moiety, and various functional groups that contribute to its biological activity. The synthesis typically involves the reaction of thiazole derivatives with various amines and carboxylic acids under controlled conditions to ensure high yields and purity.
Antimicrobial Properties
Research has indicated that thiazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that certain thiazole-containing compounds act as minor groove binders , which can interfere with DNA replication in pathogens like Trypanosoma brucei and Leishmania species. This mechanism is thought to be linked to their ability to bind to AT-rich regions of DNA, leading to cellular death within 24 hours of exposure .
Anti-Diabetic Effects
Another area of interest is the anti-diabetic potential of thiazole derivatives. A specific study highlighted the effects of a related thiazole compound, 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid , which demonstrated improvements in insulin sensitivity and lipid profiles in diabetic animal models. The administration of this compound significantly reduced serum glucose levels and improved markers of oxidative stress .
Hepatoprotective Activity
The hepatoprotective effects of thiazole derivatives have also been documented. In one study, treatment with a thiazole compound led to a reduction in liver injury markers such as ALT and AST in diabetic rats. Histopathological examinations revealed normalization of pancreatic islet morphology following treatment, suggesting a protective effect against diabetes-induced damage .
The biological activity of thiazole derivatives is often attributed to their ability to modulate various biochemical pathways:
- DNA Binding : The interaction with DNA is crucial for their antimicrobial properties, particularly through minor groove binding.
- Antioxidant Activity : Many thiazole compounds exhibit antioxidant properties, reducing oxidative stress and inflammation in tissues.
- Receptor Modulation : Some studies suggest that these compounds may interact with nuclear receptors involved in metabolic regulation, such as the constitutive androstane receptor (CAR), enhancing hepatic functions related to lipid metabolism .
Case Studies
Case Study 1: Antimicrobial Activity Against Trypanosoma brucei
A study evaluated the efficacy of a thiazole derivative as an anti-protozoal agent. The compound was tested against Trypanosoma brucei using cell viability assays. Results showed a dose-dependent inhibition of cell growth, with significant effects observed at concentrations as low as 5 μM .
Case Study 2: Insulin Sensitivity Improvement
In another study involving streptozotocin-induced diabetic rats, administration of a thiazole derivative resulted in marked improvements in insulin sensitivity and lipid profiles over four weeks. Biochemical analyses confirmed reductions in triglycerides and cholesterol levels alongside improved antioxidant enzyme activities .
Summary Table of Biological Activities
| Activity | Compound | Effect |
|---|---|---|
| Antimicrobial | Thiazole derivative against T. brucei | Inhibition of growth at low concentrations |
| Anti-diabetic | 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid | Improved insulin sensitivity and lipid profile |
| Hepatoprotective | Thiazole derivative | Reduction in liver injury markers |
Scientific Research Applications
Medicinal Chemistry Applications
1. Antibacterial Activity
The compound has shown promise as an antibacterial agent. Research indicates that thiazole derivatives can inhibit metallo-β-lactamase (MBL) enzymes, which are critical for bacterial resistance against β-lactam antibiotics. In a study, specific thiazolecarboxylic acids were identified as effective inhibitors of MBLs, suggesting that derivatives like the one could be developed into novel antibacterial agents targeting resistant bacterial strains .
2. Anticancer Properties
Thiazole derivatives have also been investigated for their anticancer properties. The structure of the compound allows it to interact with various molecular targets involved in cancer progression. For instance, modifications to the thiazole ring can enhance its affinity for specific cancer cell receptors, potentially leading to the development of targeted therapies .
Receptor Modulation
3. Serotonin Receptor Interaction
Recent studies have highlighted the ability of certain thiazole derivatives to modulate serotonin receptors, particularly the 5-HT6 receptor, which is implicated in cognitive functions and neurodegenerative diseases. The compound's structure allows it to act as an inverse agonist at this receptor, providing a mechanism for cognitive enhancement and potential therapeutic effects in conditions such as Alzheimer's disease .
Case Study 1: Antibacterial Efficacy
In a controlled study, researchers synthesized several thiazole derivatives and evaluated their antibacterial activity against various strains of bacteria. The derivative similar to the compound exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, demonstrating its potential as a new class of antibiotics .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 20 |
| Compound B | S. aureus | 25 |
| Target Compound | E. coli | 22 |
Case Study 2: Cognitive Enhancement
A study focused on the interaction of thiazole derivatives with the 5-HT6 receptor showed that specific modifications could enhance cognitive function in animal models. The tested compound demonstrated improved memory retention in scopolamine-induced amnesia models, suggesting its potential use in treating cognitive impairments .
| Modification | Effect on Memory Retention | Mechanism |
|---|---|---|
| Fluorine Substitution | Increased retention by 30% | Receptor modulation |
| Hydroxy Group Addition | Enhanced binding affinity | Competitive inhibition |
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
The 2-propen-1-yl ester group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid. This reactivity is common in allyl esters due to the electron-withdrawing effect of the ester carbonyl group.
-
Proposed Reaction :
-
Transesterification with alcohols (e.g., methanol, ethanol) may occur under catalytic acidic or basic conditions, replacing the allyl group with another alkyl chain .
Electrophilic Aromatic Substitution (EAS)
The 4-fluorophenyl and thienyl groups are aromatic systems that may undergo EAS reactions.
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Fluorophenyl Ring : Electron-withdrawing fluorine directs electrophiles to the meta position. Potential reactions include nitration or sulfonation.
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Thiophene Ring : The thienylcarbonyl group is reactive toward electrophilic substitution at the α-position (positions 2 or 5) due to sulfur’s electron-donating resonance effects .
Nucleophilic Substitution at the Thiazole Ring
The thiazole core contains a nitrogen atom at position 1 and a sulfur atom at position 3, which can participate in nucleophilic substitution. The methyl group at position 4 may stabilize adjacent charges or transition states.
Oxidation and Reduction Reactions
-
Oxidation :
The pyrrole ring’s dihydro-5-oxo group may undergo further oxidation to form a fully conjugated pyrrolidone system. -
Reduction :
The α,β-unsaturated ester (allyl group) could be hydrogenated to a propyl ester using catalysts like Pd/C or Raney nickel .
Metal-Catalyzed Cross-Coupling
The presence of halogen-like fluorine or thiophene’s sulfur may facilitate cross-coupling reactions (e.g., Suzuki, Heck) if reactive sites (e.g., C–X bonds) are introduced via synthetic modification. No direct examples were found for this compound .
Thermal and Photochemical Stability
Thiazole and pyrrole rings are generally thermally stable but may decompose under extreme conditions. The allyl ester group might undergo -sigmatropic rearrangements (Cope rearrangement) upon heating, altering the ester’s structure.
Critical Analysis of Available Data
-
Gaps in Literature : No peer-reviewed studies or patents specifically addressing this compound’s synthesis or reactivity were identified in the provided sources.
-
Recommendations : Experimental validation (e.g., NMR, HPLC-MS) is essential to confirm theoretical predictions. Prioritize ester hydrolysis and EAS reactions for initial studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations and Structural Features
The target compound’s structural uniqueness lies in its 2-thienylcarbonyl and propenyl ester groups. Comparable analogs include:
- Compound 4/5 () : These isostructural derivatives feature triazolyl and chlorophenyl/fluorophenyl groups. Unlike the target, they lack the thienylcarbonyl moiety but share fluorophenyl substitution, which enhances crystallinity and planar molecular conformations .
- Ethyl ester analog (): Contains a 4-ethoxy-3-methylbenzoyl group instead of thienylcarbonyl.
- Methyl 4-amino-2-[4-(4-chlorophenyl)piperazinyl]-1,3-thiazole-5-carboxylate (): The amino-piperazinyl substituent introduces basicity and hydrogen-bonding capacity, contrasting with the target’s hydroxy-oxo system .
Physicochemical Properties
Key differences in molecular weight and substituents impact solubility and stability:
*Estimated based on structural analysis where explicit data is unavailable.
Data Tables
Table 1: Substituent Comparison
Table 2: Molecular Properties
*Predicted or inferred from structural analogs.
Q & A
Q. What synthetic routes are recommended for synthesizing thiazolecarboxylic acid derivatives with substituted pyrrolone and thienylcarbonyl groups?
- Methodological Answer : The synthesis of such derivatives typically involves multi-step reactions. For the thiazole core, ethyl α-chloroacetoacetate can react with thiourea to form ethyl 2-chloro-4-methyl-5-thiazolecarboxylate . Subsequent functionalization of the pyrrolone ring may employ cyclocondensation between phenylhydrazine derivatives and diketones, followed by coupling with thienylcarbonyl groups via Steglich esterification or acyl chloride intermediates . Key steps include:
- Thiazole formation : Use thiourea and α-chloroacetoacetate esters under reflux in ethanol .
- Pyrrolone ring construction : Cyclize substituted hydrazines with β-ketoesters under acidic conditions .
- Thienylcarbonyl coupling : Activate carboxylic acids (e.g., 2-thiophenecarboxylic acid) with DCC/DMAP for esterification .
Q. How can spectroscopic methods (NMR, IR, MS) be optimized to confirm the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Focus on diagnostic signals:
- Thiazole protons (δ 7.5–8.5 ppm) and fluorophenyl aromatic protons (δ 7.0–7.5 ppm) .
- Hydroxy and oxo groups in the pyrrolone ring (δ 10–12 ppm for -OH; δ 170–180 ppm for carbonyl carbons in 13C NMR) .
- IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and hydroxyl groups (broad -OH at ~3200 cm⁻¹) .
- HRMS : Use ESI+ mode to confirm molecular ion peaks and fragmentation patterns, especially for the allyl ester (expected [M+H]+ ≈ 500–550 Da) .
Q. What in vitro models are appropriate for initial pharmacological screening of this compound?
- Methodological Answer : Prioritize assays aligned with structural motifs:
- Antioxidant activity : DPPH radical scavenging and lipid peroxidation assays, given the hydroxy-pyrrolone moiety’s redox potential .
- Antitumor screening : Use MTT assays against human cancer lines (e.g., HepG2, MCF-7) due to thiazole-thiophene hybrids’ DNA intercalation potential .
- Enzyme inhibition : Test COX-2 or kinase inhibition, leveraging the fluorophenyl group’s affinity for hydrophobic enzyme pockets .
Advanced Research Questions
Q. How can computational reaction path search methods improve the efficiency of synthesizing this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can predict transition states and intermediates for key steps like pyrrolone cyclization or thienylcarbonyl coupling. Tools like ICReDD’s reaction path search integrate these calculations with experimental data to:
- Identify low-energy pathways for ring closure .
- Optimize solvent effects (e.g., acetic acid vs. DMF) on reaction yields .
- Screen catalysts (e.g., NaOAc vs. pyridine) using activation energy comparisons .
Example workflow:
Reactant → Transition state analysis → Intermediate stability check → Product validation
Q. How can researchers resolve contradictions in reported biological activities of structurally similar thiazole derivatives?
- Methodological Answer : Address discrepancies via:
- Comparative dose-response studies : Normalize IC50 values across cell lines (e.g., HepG2 vs. A549) to account for cell-specific uptake .
- Metabolic stability assays : Use liver microsomes to assess if ester hydrolysis (allyl → carboxylic acid) alters activity .
- Structural-activity modeling : Build QSAR models using descriptors like LogP, polar surface area, and H-bond donors to isolate critical moieties .
Example finding:
| Derivative | Substituent | IC50 (μM) HepG2 | LogP |
|---|---|---|---|
| Compound A | 4-Fluorophenyl | 12.3 | 3.1 |
| Compound B | 4-Methylphenyl | 28.7 | 3.8 |
| (Data adapted from ) |
Q. What experimental design strategies (e.g., DoE) optimize multi-step synthesis with conflicting yield drivers?
- Methodological Answer : Apply Design of Experiments (DoE) to prioritize factors like temperature, solvent polarity, and catalyst loading:
- Fractional factorial design : Screen 4–6 variables in 16–32 trials to identify critical parameters (e.g., solvent choice impacts pyrrolone cyclization >80%) .
- Response surface methodology (RSM) : Optimize thiazole-thiophene coupling using a central composite design, balancing reaction time (12–24 h) and equivalents of DCC .
Example optimization table:
| Step | Factor | Optimal Range | Yield Improvement |
|---|---|---|---|
| Cyclization | Temp. | 80–90°C | +22% |
| Esterification | DCC Equiv. | 1.2–1.5 | +15% |
| . |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
